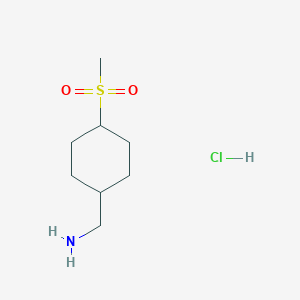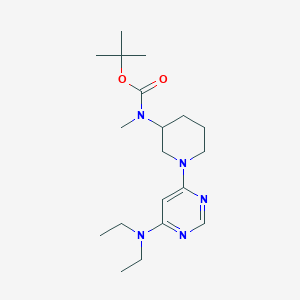![molecular formula C15H14BrNO5 B2620578 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide CAS No. 1421483-50-2](/img/structure/B2620578.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide is a synthetic compound that features a benzodioxole moiety, a bromofuran ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Introduction of the Bromofuran Ring: The bromofuran ring can be synthesized by brominating furan in the presence of a brominating agent such as N-bromosuccinimide (NBS).
Coupling Reaction: The benzodioxole and bromofuran intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反应分析
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromofuran ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated furan derivative.
Substitution: Formation of substituted furan derivatives.
科学研究应用
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues in the target protein.
相似化合物的比较
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides: These compounds also feature the benzodioxole moiety and have been studied for their biological activities.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds have applications in organic synthesis and pharmaceuticals.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the bromofuran ring and the carboxamide group distinguishes it from other benzodioxole derivatives, providing unique opportunities for chemical modifications and biological interactions.
属性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c16-14-4-3-12(22-14)15(19)17-6-5-10(18)9-1-2-11-13(7-9)21-8-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXRMLNRFZEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=C(O3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2620496.png)
![Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate](/img/structure/B2620497.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2620498.png)



![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylbenzoic acid](/img/structure/B2620503.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2620504.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2620505.png)

![N-(1-Cyanoethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2620513.png)
![N-(4-butylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2620515.png)


